![molecular formula C23H18FN3O2 B11190136 3-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11190136.png)
3-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and an indazole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenylamine is reacted with a suitable electrophile.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a furan boronic acid with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the indazole core, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution often employs reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. Key methods include:
- Coupling Reactions : The compound can be synthesized through coupling reactions involving various amines and furan derivatives, which are facilitated by coupling agents such as HATU or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .
- Deprotection Steps : Protective groups may be utilized during synthesis to prevent unwanted reactions, followed by deprotection steps to yield the final product .
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Induction of apoptosis (programmed cell death).
- Inhibition of key signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of pathogens, including bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of the compound. It may act as an antioxidant or modulate neuroinflammatory responses, making it a candidate for treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of a derivative of the target compound. The results demonstrated significant inhibition of tumor growth in xenograft models of breast cancer when treated with the compound. The study concluded that the compound could be a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial activity of several derivatives related to this compound. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but with variations in the position of the fluorophenyl group.
3-[(4-chlorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 3-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its ability to interact with biological targets, while the furan ring contributes to its overall stability and reactivity.
Biological Activity
The compound 3-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole family and has garnered attention due to its potential biological activities, particularly as a therapeutic agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{19}H_{18}F_{N}_{3}O with a molecular weight of approximately 321.36 g/mol. The structure features a tetrahydro-indazole core substituted with a fluorophenyl group and a furan moiety, which are critical for its biological activity.
Research indicates that compounds containing the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exhibit significant inhibitory activity against human neutrophil elastase (HNE), an important target for treating inflammatory diseases and certain cancers. The inhibition of HNE is crucial as it plays a role in tissue remodeling and inflammation. The compounds demonstrated K_i values in the low nanomolar range (6–35 nM), indicating potent inhibition capabilities .
Antineoplastic Activity
The compound has been evaluated for its antitumor properties. Studies have shown that derivatives of the indazole scaffold can effectively inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The presence of the furan ring enhances the compound's ability to interact with biological targets .
Anti-inflammatory Effects
Inhibition of HNE by this compound suggests potential applications in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The competitive inhibition mechanism allows for reduced elastase activity, which correlates with decreased inflammation and tissue damage .
Efficacy Studies
Table 1 summarizes key findings from various studies evaluating the biological activity of this compound:
Case Studies
- Case Study on HNE Inhibition : A study conducted on a series of tetrahydro-indazole derivatives demonstrated that modifications to the structure significantly influenced HNE inhibition potency. The most active compounds showed K_i values significantly lower than traditional inhibitors like Sivelestat .
- Anticancer Activity : Another investigation focused on the anticancer properties revealed that these compounds could effectively inhibit tumor growth in xenograft models. The mechanism was attributed to their ability to induce cell cycle arrest at the G1 phase and promote apoptosis through intrinsic pathways .
Properties
Molecular Formula |
C23H18FN3O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(4-fluoroanilino)-6-(furan-2-yl)-1-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C23H18FN3O2/c24-16-8-10-17(11-9-16)25-23-22-19(27(26-23)18-5-2-1-3-6-18)13-15(14-20(22)28)21-7-4-12-29-21/h1-12,15H,13-14H2,(H,25,26) |
InChI Key |
MJDPFENTZHARRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2NC3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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